molecular formula C5H4ClNOS B031849 5-Chlorothiophene-2-carboxamide CAS No. 22353-82-8

5-Chlorothiophene-2-carboxamide

Cat. No. B031849
CAS RN: 22353-82-8
M. Wt: 161.61 g/mol
InChI Key: OMOBWMBJNNCUFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including 5-Chlorothiophene-2-carboxamide, often involves cyclization reactions, Suzuki cross-coupling reactions, and condensation processes. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate via cyclization of thioamide with 2-chloroacetoacetate showcases a method that could potentially be adapted for 5-Chlorothiophene-2-carboxamide synthesis (Tang Li-jua, 2015). Moreover, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions demonstrates another pathway that could be relevant for synthesizing derivatives of 5-Chlorothiophene-2-carboxamide (Gulraiz Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized by X-ray crystallography, NMR, and mass spectroscopy. Structural studies of similar compounds, such as 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, offer insights into the molecular arrangement and intermolecular interactions present in 5-Chlorothiophene-2-carboxamide (A. Abbasi et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of 5-Chlorothiophene-2-carboxamide derivatives can be influenced by their functional groups and molecular structure. For instance, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors showcases the reactivity of thiophene derivatives under specific conditions (Sandeep Kumar Marvadi et al., 2020).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various domains. The synthesis and characterization of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provide valuable data on these aspects (M. Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the potential applications of 5-Chlorothiophene-2-carboxamide. Investigations into the synthesis and antimicrobial activity of thiophene-based derivatives reveal how modifications to the thiophene core can impact these properties (G. Naganagowda & A. Petsom, 2011).

Scientific Research Applications

  • Anti-inflammatory and Antimicrobial Applications :

    • 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide has shown potential as an anti-inflammatory agent, which could be applied in pharmaceuticals and food additives (Moloney, 2000).
    • Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have demonstrated promising antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).
    • Thiophene-pyrazole carboxamides, including a derivative of 5-Chlorothiophene-2-carboxamide, were synthesized and showed excellent antimicrobial activity against various bacteria (Prabhudeva, Vivek, & Kumar, 2019).
  • Cancer Research :

    • Nitrothiophene-5-carboxamides, when combined with strong tertiary amine bases or oxiranes, have potential as radiosensitizers and bioreductively activated cytotoxins for treating hypoxic mammalian cells and cancers (Threadgill et al., 1991).
    • New thiophene-2-carboxamide derivatives exhibit good inhibitory activity against four cancer cell lines, particularly those with a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
  • Chemical Analysis and Synthesis :

    • Electron impact mass spectra of 5- and 3-substituted thiophene-2-carboxamides provide insights into the differentiation of isomeric compounds and influence fragmentation processes (Occhipinti et al., 1980).
    • The Suzuki cross-coupling reaction is utilized for synthesizing 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, showcasing various electronic and nonlinear optical properties (Ahmad et al., 2021).
  • Pharmacological Properties :

    • The study on 5-Chloro-N-phenylpyrazine-2-carboxamides revealed promising antimycobacterial activity against Mycobacterium tuberculosis, with certain substituents reducing cytotoxicity (Zítko et al., 2013).
    • Research on the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides identified more stable class II histone deacetylase (HDAC) inhibitors (Scarpelli et al., 2008).

Safety And Hazards

5-Chlorothiophene-2-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

5-chlorothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOBWMBJNNCUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409141
Record name 5-chlorothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-2-carboxamide

CAS RN

22353-82-8
Record name 5-chlorothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
S Roehrig, A Straub, J Pohlmann… - Journal of medicinal …, 2005 - ACS Publications
… But we learned that the 5-chlorothiophene-2-carboxamide moiety was essential for potent FXa inhibition. When reevaluating the HTS hits by similarity considerations, we identified the …
Number of citations: 582 pubs.acs.org
S Thatha, N Ummadi, P Venkatapuram… - Journal of …, 2018 - Wiley Online Library
A new class of amido linked azolyl thiophenes was prepared from the synthetic intermediates azolyl amines and 5‐chlorothiophene‐2‐carbonyl chloride adopting conventional and …
Number of citations: 7 onlinelibrary.wiley.com
TA Fattah, A Saeed - Tetrahedron: Asymmetry, 2017 - Elsevier
… Ultimately, treatment of 33b with 5-chlorothiophene-2-carboxamide 46 in the presence of LiCl in t-BuOK under refluxing conditions afforded rivaroxaban 1 in 31% yield as shown in …
Number of citations: 20 www.sciencedirect.com
M Zhang, B Zou, MJ Gunaratna, S Weerasekara… - …, 2020 - ncbi.nlm.nih.gov
Neuropathic pain, epilepsy, insomnia, and tremor disorder may arrive from an increase of intracellular Ca 2+ concentration through a dysfunction of T-type Ca 2+ channels. Thus, T-type …
Number of citations: 2 www.ncbi.nlm.nih.gov
NR Ramisetti, R Kuntamukkala - RSC Advances, 2014 - pubs.rsc.org
… from m/z 392), m/z 209 (due to 4-((2-(carboxymethoxy)ethylidene)amino)benzenaminium ion), m/z 200 (might be due to protonated N-allylidene-5-chlorothiophene-2-carboxamide or (S)…
Number of citations: 32 pubs.rsc.org
Y Zhao, M Jiang, S Zhou, S Wu, X Zhang, L Ma… - European journal of …, 2015 - Elsevier
… amide nitrogen of 5-chlorothiophene-2-carboxamide and the … ], [26], and the 5-chlorothiophene-2-carboxamide group makes … , wherein, the 5-chlorothiophene-2-carboxamide group (B …
Number of citations: 15 www.sciencedirect.com
SR Borhade, U Rosenström, J Sävmarker… - …, 2014 - Wiley Online Library
The inhibition of insulin‐regulated aminopeptidase (IRAP, EC 3.4.11.3) by angiotenesin IV is known to improve memory and learning in rats. Screening 10 500 low‐molecular‐weight …
J Zhang, J Crawford - Modern Drug Synthesis, 2010 - Wiley Online Library
… Later, it was learned that the 5-chlorothiophene2-carboxamide moiety was essential for potent FXa inhibition, and when the HTS hits were reevaluated, the oxazolidinone derivatives …
Number of citations: 1 onlinelibrary.wiley.com
V Adimule, P Kendrekar, S Batakurki - Benzimidazole, 2022 - intechopen.com
In the present investigation, novel amide derivatives of benzimidazole (4a-f) with different thiophene acids (af) coupled in the presence of 1-[Bis (dimethylamino) methylene]-1H-1, 2, 3-…
Number of citations: 0 www.intechopen.com
D Lang, C Freudenberger, C Weinz - Drug Metabolism and Disposition, 2009 - ASPET
… of the hydroxylation of the methylene group adjacent to the amide, followed by N-dealkylation, to form the corresponding aldehyde M-16 and M-14 (5-chlorothiophene-2-carboxamide), …
Number of citations: 136 dmd.aspetjournals.org

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